4-Bromo-2-(4-methoxyphenyl)thiazole
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Overview
Description
4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a methoxyphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-2-(4-methoxyphenyl)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable to most drugs .
Result of Action
Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Action Environment
The stability and efficacy of most drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound allows it to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cell lines, suggesting potential anticancer properties . The compound’s impact on cellular metabolism and gene expression further underscores its significance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity and reactive positions enable it to bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and modulation of biochemical pathways, contributing to the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may vary depending on storage conditions and experimental setups . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction mixture is refluxed to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions at the bromine and methoxyphenyl positions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.
Cycloaddition Reactions: Reagents such as azides, alkynes, and other cycloaddition partners.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
4-Bromo-2-(4-methoxyphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: Used in the synthesis of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Bromo-2-(4-methoxyphenoxy)thiazole
- 4-(4-Bromophenyl)-thiazol-2-amine
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Comparison: 4-Bromo-2-(4-methoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWKDJOWYMCTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.